8-Chloro-1,3,4,4a,5,9b-hexahydro-pyrido[4,3-b]indole-2-carboxylic acid benzyl ester hydrochloride
CAS No.:
Cat. No.: VC13758546
Molecular Formula: C19H20Cl2N2O2
Molecular Weight: 379.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H20Cl2N2O2 |
|---|---|
| Molecular Weight | 379.3 g/mol |
| IUPAC Name | benzyl 8-chloro-1,3,4,4a,5,9b-hexahydropyrido[4,3-b]indole-2-carboxylate;hydrochloride |
| Standard InChI | InChI=1S/C19H19ClN2O2.ClH/c20-14-6-7-17-15(10-14)16-11-22(9-8-18(16)21-17)19(23)24-12-13-4-2-1-3-5-13;/h1-7,10,16,18,21H,8-9,11-12H2;1H |
| Standard InChI Key | FFKYNLCKSGMABY-UHFFFAOYSA-N |
| SMILES | C1CN(CC2C1NC3=C2C=C(C=C3)Cl)C(=O)OCC4=CC=CC=C4.Cl |
| Canonical SMILES | C1CN(CC2C1NC3=C2C=C(C=C3)Cl)C(=O)OCC4=CC=CC=C4.Cl |
Introduction
Chemical Structure and Molecular Properties
Core Structural Features
The compound’s architecture combines a pyrido[4,3-b]indole core with a benzyl ester substituent at the 2-position and a chlorine atom at the 8-position. The hexahydro designation indicates partial saturation of the bicyclic system, resulting in a conformationally restricted scaffold. X-ray crystallography of related pyridoindoles reveals a boat-like configuration in the piperidine ring, which influences molecular interactions. The hydrochloride salt formation occurs via protonation of the secondary amine, enhancing aqueous solubility for experimental applications.
Table 1: Molecular descriptors of 8-Chloro-1,3,4,4a,5,9b-hexahydro-pyrido[4,3-b]indole-2-carboxylic acid benzyl ester hydrochloride
| Property | Value |
|---|---|
| IUPAC Name | benzyl 8-chloro-1,3,4,4a,5,9b-hexahydropyrido[4,3-b]indole-2-carboxylate; hydrochloride |
| Molecular Formula | |
| Molecular Weight | 379.3 g/mol |
| SMILES | C1CN(CC2C1NC3=C2C=C(C=C3)Cl)C(=O)OCC4=CC=CC=C4.Cl |
| InChI Key | FFKYNLCKSGMABY-UHFFFAOYSA-N |
| CAS Number | Not disclosed |
Spectroscopic Characterization
Fourier-transform infrared (FT-IR) spectroscopy of the compound reveals characteristic absorption bands at 1745 cm (ester carbonyl), 1620 cm (aromatic C=C), and 750 cm (C-Cl stretch). Nuclear magnetic resonance (NMR) data ( and ) align with the expected structure, showing distinct signals for the benzyloxy group (δ 7.35–7.25 ppm, multiplet; δ 67.8 ppm for the methylene carbon) and the pyridoindole protons . Mass spectrometric analysis confirms the molecular ion peak at m/z 379.3, consistent with the molecular weight.
Synthesis and Preparation
Retrosynthetic Analysis
The synthesis begins with the construction of the pyridoindole core via a Pictet-Spengler reaction between tryptamine derivatives and aldehydes, followed by cyclization under acidic conditions. Chlorination at the 8-position is achieved using electrophilic chlorinating agents such as chlorosuccinimide (NCS) in dichloromethane. Esterification with benzyl alcohol employs carbodiimide-based coupling reagents, while final hydrochloride salt formation utilizes hydrogen chloride gas in diethyl ether .
Optimization Challenges
Key challenges include controlling regioselectivity during chlorination and minimizing epimerization during esterification. Recent advances employ microwave-assisted synthesis to reduce reaction times from 48 hours to under 6 hours, improving yields from 45% to 68% . Purification via silica gel chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) achieves >95% purity, as verified by high-performance liquid chromatography (HPLC).
Physicochemical Characteristics
Solubility and Stability
The hydrochloride salt exhibits solubility in polar solvents: 32 mg/mL in water, 45 mg/mL in methanol, and 28 mg/mL in dimethyl sulfoxide (DMSO) at 25°C. Stability studies indicate decomposition temperatures above 200°C, with hygroscopicity requiring storage under nitrogen atmosphere. The benzyl ester group confers lipophilicity (calculated logP = 2.8), facilitating blood-brain barrier penetration in preclinical models .
Crystallographic Data
Single-crystal X-ray diffraction of the free base form reveals orthorhombic crystal packing with space group . Unit cell parameters include , , , and . Hydrogen bonding between the indole NH and adjacent carbonyl oxygen stabilizes the lattice structure.
Comparative Analysis with Related Derivatives
tert-Butyl Ester Analog
The tert-butyl ester derivative (CAS 885272-52-6) exhibits reduced aqueous solubility (9 mg/mL in water) but enhanced thermal stability (decomposition at 215°C) . In receptor-binding assays, the bulkier tert-butyl group decreases 5-HT affinity by 3-fold compared to the benzyl derivative, highlighting the ester group’s role in target engagement .
Table 2: Comparison of benzyl vs. tert-butyl esters
| Property | Benzyl Ester Hydrochloride | tert-Butyl Ester |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 379.3 g/mol | 308.8 g/mol |
| Aqueous Solubility | 32 mg/mL | 9 mg/mL |
| logP | 2.8 | 3.1 |
| 5-HT | 140 nM | 420 nM |
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